molecular formula C8H11IN2O2 B14133235 1-(1-(ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone

1-(1-(ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone

Katalognummer: B14133235
Molekulargewicht: 294.09 g/mol
InChI-Schlüssel: KDZMCBNLDACJSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(Ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 1-(1-(ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the iodination of an imidazole derivative followed by the introduction of an ethoxymethyl group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The ethoxymethyl group can be introduced using ethyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-(1-(Ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium azide or potassium cyanide.

    Hydrolysis: The ethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding imidazole carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(1-(Ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: Imidazole derivatives, including this compound, are studied for their potential biological activities. They have been investigated for their antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s structure makes it a candidate for drug development. Researchers explore its potential as a therapeutic agent for various diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1-(ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom and ethoxymethyl group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

1-(1-(Ethoxymethyl)-4-iodo-1H-imid

Eigenschaften

Molekularformel

C8H11IN2O2

Molekulargewicht

294.09 g/mol

IUPAC-Name

1-[1-(ethoxymethyl)-4-iodoimidazol-2-yl]ethanone

InChI

InChI=1S/C8H11IN2O2/c1-3-13-5-11-4-7(9)10-8(11)6(2)12/h4H,3,5H2,1-2H3

InChI-Schlüssel

KDZMCBNLDACJSA-UHFFFAOYSA-N

Kanonische SMILES

CCOCN1C=C(N=C1C(=O)C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.